molecular formula C18H19F2N3O3 B2492621 4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2415565-18-1

4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2492621
CAS No.: 2415565-18-1
M. Wt: 363.365
InChI Key: KCFSEIVQDRQNQY-UHFFFAOYSA-N
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Description

4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethoxy group, a methoxypyridinyl group, and a piperazinone ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethoxybenzyl Intermediate: This step involves the reaction of 4-(difluoromethoxy)benzyl chloride with a suitable nucleophile to form the intermediate.

    Coupling with Methoxypyridinyl Group: The intermediate is then coupled with 2-methoxypyridine under specific conditions to form the desired product.

    Cyclization to Form Piperazinone Ring: The final step involves cyclization to form the piperazinone ring, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its combination of functional groups and the presence of a piperazinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4-(difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3/c1-25-16-10-14(6-7-21-16)23-9-8-22(12-17(23)24)11-13-2-4-15(5-3-13)26-18(19)20/h2-7,10,18H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFSEIVQDRQNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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